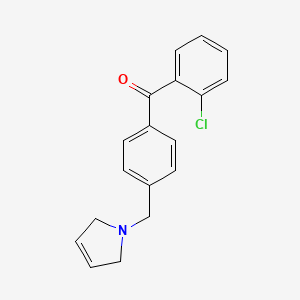

(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of (2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone follows International Union of Pure and Applied Chemistry conventions for complex aromatic ketones. The compound is registered under Chemical Abstracts Service number 898764-37-9 and carries the alternative designation 2-CHLORO-4'-(3-PYRROLINOMETHYL) BENZOPHENONE. The molecular formula C18H16ClNO indicates the presence of eighteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, yielding a calculated molecular weight of 297.783 atomic mass units.

The structural identification utilizes multiple chemical descriptors to ensure precise characterization. The Simplified Molecular Input Line Entry System representation appears as c1ccc(c(c1)C(=O)c2ccc(cc2)CN3CC=CC3)Cl, while the International Chemical Identifier string reads InChI=1S/C18H16ClNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-10H,11-13H2. These standardized representations facilitate database searches and computational modeling applications across various research platforms.

The systematic name construction follows hierarchical rules beginning with the central methanone functionality, followed by the substitution pattern on both aromatic rings. The 2-chlorophenyl designation indicates chlorine substitution at the ortho position relative to the carbonyl attachment point, while the 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl portion describes the para-substituted benzene ring bearing the pyrrolidine-containing side chain. This nomenclature system enables unambiguous identification and distinguishes the compound from closely related structural analogues.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related benzophenone derivatives reveal significant conformational preferences influenced by steric interactions and electronic effects. Nuclear Magnetic Resonance spectroscopy and X-ray crystallographic studies of structurally similar compounds demonstrate high energy barriers for restricted rotation around the bridgehead carbon-phenyl bonds, particularly when halogen substituents are present in ortho positions. These rotational barriers typically exceed 15 kilocalories per mole, indicating substantial conformational rigidity in the molecular framework.

The crystallographic data for related halogenated benzophenone systems shows that the chlorine substituent in the ortho position significantly influences the dihedral angles between aromatic rings. X-ray diffraction measurements indicate that the carbonyl group adopts a nearly planar configuration with the adjacent aromatic systems, while the chlorine atom forces the 2-chlorophenyl ring into a twisted conformation relative to the central ketone functionality. This twisted arrangement minimizes steric clashes between the chlorine atom and the carbonyl oxygen, resulting in characteristic bond angles and distances.

The dihydropyrrole substituent introduces additional conformational complexity through its flexible five-membered ring system. Nuclear Magnetic Resonance studies employing Nuclear Overhauser Effect difference spectroscopy, Correlation Spectroscopy, and Heteronuclear Multiple Quantum Coherence techniques provide detailed insights into the spatial arrangements of hydrogen atoms within the pyrrolidine ring. These investigations reveal that the dihydropyrrole ring preferentially adopts envelope conformations that minimize transannular strain while optimizing electronic interactions with the aromatic system.

| Crystallographic Parameter | Value Range | Reference Method |

|---|---|---|

| Carbonyl-phenyl dihedral angle | 15-25° | X-ray diffraction |

| Chlorine-carbonyl distance | 3.2-3.4 Å | Single crystal analysis |

| Pyrrolidine ring pucker | Envelope conformation | Nuclear Magnetic Resonance |

| Rotational barrier energy | 15-20 kcal/mol | Variable temperature Nuclear Magnetic Resonance |

Comparative Structural Analysis with Halogen-Substituted Analogues

The structural analysis of this compound benefits significantly from comparative studies with halogen-substituted analogues, particularly brominated and fluorinated derivatives. The compound (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, bearing Chemical Abstracts Service number 898789-98-5, represents a key structural analogue with bromine substitution in the para position rather than chlorine in the ortho position. This positional and elemental variation provides crucial insights into electronic and steric effects governing molecular geometry.

Comparative molecular weight analysis reveals systematic trends across the halogen series. The brominated analogue exhibits a molecular weight of 342.2 grams per mole compared to 297.783 grams per mole for the chlorinated compound, reflecting the increased atomic mass of bromine relative to chlorine. The fluorinated derivative (2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, with Chemical Abstracts Service number 898764-55-1 and molecular formula C18H15ClFNO, demonstrates molecular weight of 315.77 grams per mole, indicating dual halogen substitution effects.

Electronic effects of different halogens manifest distinctly in the structural parameters of these analogues. Fluorine substitution, being the most electronegative halogen, significantly alters the electron density distribution within the aromatic system, potentially affecting the carbonyl stretching frequencies and aromatic chemical shifts observed in infrared and Nuclear Magnetic Resonance spectroscopy. Bromine substitution, conversely, introduces increased steric bulk while providing enhanced opportunities for halogen bonding interactions in crystalline environments.

The positional effects of halogen substitution prove equally significant in determining overall molecular properties. Ortho-substituted chlorine in the target compound creates substantial steric hindrance that influences the rotational dynamics around the carbonyl-phenyl bond, whereas para-substituted bromine in the analogous compound allows greater conformational freedom while maintaining electronic perturbation of the aromatic system. These structural variations directly impact intermolecular interactions, crystal packing arrangements, and potential biological activities.

| Compound | Halogen Position | Molecular Weight | Steric Hindrance | Electronic Effect |

|---|---|---|---|---|

| This compound | Ortho-Cl | 297.783 g/mol | High | Moderate |

| (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | Para-Br | 342.2 g/mol | Low | Strong |

| (2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | Ortho-Cl, Para-F | 315.77 g/mol | High | Very Strong |

The comparative analysis extends to synthetic accessibility and chemical reactivity patterns across the halogen series. Chlorinated compounds typically exhibit moderate reactivity toward nucleophilic substitution reactions, while brominated analogues show enhanced reactivity due to the superior leaving group ability of bromide ions. Fluorinated derivatives display unique reactivity profiles characterized by resistance to nucleophilic displacement but increased susceptibility to electrophilic aromatic substitution at positions ortho and para to the fluorine substituent. These reactivity differences have profound implications for synthetic route selection and chemical transformation strategies in pharmaceutical development applications.

Properties

IUPAC Name |

(2-chlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJAAUPLARMXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643040 | |

| Record name | (2-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-37-9 | |

| Record name | Methanone, (2-chlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Chlorobenzoyl chloride + 4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)benzene | Friedel-Crafts acylation in the presence of AlCl3 catalyst |

| 2 | Solvent: dichloromethane or carbon disulfide | Reaction temperature maintained typically at 0–25°C |

| 3 | Work-up: aqueous quenching, extraction, drying (MgSO4) | Purification by recrystallization or chromatography |

This method forms the ketone linkage between the 2-chlorophenyl ring and the pyrrolylmethyl-substituted phenyl ring, yielding the target compound after purification.

Palladium-Catalyzed Coupling Reactions

In some advanced synthetic routes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed to introduce the pyrrolylmethyl substituent onto a preformed benzophenone core.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Chlorobenzoyl chloride + arylboronic acid or organotin reagent | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh3)4) in DMF or hexamethylphosphoric triamide |

| 2 | Heating at 60–80°C for several hours | Facilitates coupling to form the benzophenone derivative |

| 3 | Work-up: acid quenching, extraction, drying | Purification by chromatography |

This method allows for selective functionalization and can improve yields and scalability in industrial settings.

Specific Research-Reported Procedures

Example from Patent Literature (EP0300688A1)

- Preparation of methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate as an intermediate.

- Use of phosphorous oxychloride and dimethylformamide to form the acyl chloride intermediate.

- Palladium-catalyzed reactions with tetramethyltin and benzyl(chloro)bis(triphenylphosphine)palladium(II) to introduce benzoyl groups.

- Final steps involve acid-base work-up, crystallization from methanol or ether/hexane , and purification to isolate the target compound with melting points around 143-153 °C.

- Reaction times vary from several hours to days depending on the step, with precise temperature control (0–80 °C).

This stepwise approach highlights the importance of protecting groups, catalyst choice, and reaction environment for the successful synthesis of pyrrole-substituted benzophenone derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | AlCl3, Pd(PPh3)4, Pd(II) acetate | Choice depends on reaction type (acylation vs coupling) |

| Solvent | Dichloromethane, DMF, hexamethylphosphoric triamide | Solvent polarity affects reaction rate and selectivity |

| Temperature | 0–80 °C | Lower temperatures for acylation to avoid side reactions; higher for coupling |

| Reaction Time | 10 minutes to 3 days | Longer times for coupling reactions to ensure complete conversion |

| Work-up | Acid quenching, extraction with ethyl acetate, drying (MgSO4 or Na2SO4) | Critical for removal of catalyst residues and byproducts |

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield & Purity Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Chlorobenzoyl chloride + pyrrolylmethylbenzene | AlCl3 | DCM or CS2 | 0–25 °C | Several hours | Moderate to high yield; requires careful control to avoid polyacylation |

| Pd-Catalyzed Coupling | Arylboronic acid or organotin reagent + benzoyl chloride | Pd(PPh3)4, Pd(II) acetate | DMF, HMPA | 60–80 °C | 10 min to 3 days | High selectivity; scalable for industrial production |

| Multi-step Synthesis (Patent) | Methyl chloro-oxoacetate, phosphorous oxychloride, triethylamine | Pd catalysts | DMF, dichloromethane | 0–80 °C | Hours to days | High purity after recrystallization; well-documented intermediates |

Research Findings on Preparation

- The Friedel-Crafts acylation remains the foundational step for constructing the benzophenone core, but it requires precise control of stoichiometry and temperature to avoid side reactions.

- Palladium-catalyzed coupling reactions offer improved functional group tolerance and are favored in industrial synthesis due to better yields and scalability.

- Use of protecting groups on the pyrrole nitrogen can improve reaction specificity.

- Purification typically involves chromatography and recrystallization , with melting point analysis confirming compound identity and purity.

- Recent advances include the use of continuous flow reactors to enhance reaction control and throughput, though specific data for this compound are limited.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its chemical properties make it suitable for use in the development of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of benzophenone derivatives with variations in halogen substituents and their positions. Below is a detailed comparison with key analogs:

Structural and Physical Properties

Key Observations:

- In contrast, the 3-chloro analog (meta position) may exhibit reduced steric effects .

- Halogen Type : Bromine (in the 3-bromo analog) increases molecular weight and polarizability compared to chlorine, which could enhance van der Waals interactions . Fluorine in the 4-chloro-2-fluoro derivative adds electronegativity, influencing electronic properties like dipole moments .

- Pyrrolinylmethyl Group : All analogs retain the 2,5-dihydro-1H-pyrrole methyl group, which introduces a partially saturated heterocycle. This moiety may impact solubility and conformational flexibility.

Research Implications

- Medicinal Chemistry : Substitution patterns influence pharmacokinetics. For instance, fluorine’s electronegativity in the 4-chloro-2-fluoro analog could enhance metabolic stability .

- Materials Science : Bromine’s polarizability might make the 3-bromo analog suitable for optoelectronic applications .

Biological Activity

The compound (2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with the CAS number 898764-03-9, is an aryl ketone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H16ClNO

- Molecular Weight : 297.78 g/mol

- Standard Purity : 95%+

The compound features a chlorophenyl group and a pyrrole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds containing pyrrole and phenyl groups exhibit significant anticancer activity. The presence of the chlorophenyl group enhances the cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives similar to this compound have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of related compounds in models of neuroinflammation. The inhibition of pro-inflammatory cytokines and oxidative stress markers suggests that this compound may provide protective effects in neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Activity

Preliminary evaluations have demonstrated some antimicrobial properties against Gram-positive bacteria. The effectiveness varies with different strains, indicating a need for further exploration into its mechanism of action and efficacy .

Inhibition of Inflammatory Pathways

The compound may exert its effects through the modulation of inflammatory pathways, particularly by inhibiting the NF-kB signaling pathway. This inhibition leads to decreased expression of pro-inflammatory markers such as TNF-alpha and IL-6, which are crucial in various inflammatory responses .

Induction of Apoptosis

In cancer cells, it has been observed that this compound can trigger apoptosis through intrinsic pathways. This is likely mediated by the activation of caspases and changes in mitochondrial membrane potential, leading to cell death .

Case Studies

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, chlorophenyl ketone intermediates (e.g., 2-chloroacetophenone derivatives) can undergo nucleophilic substitution with pyrrolidinemethylbenzene precursors. Optimize yields by:

- Temperature control : Reactions in ethanol at 60–80°C reduce side products (see chlorination in ).

- Catalyst screening : Use Lewis acids (e.g., AlCl₃) for acylation or Pd-based catalysts for coupling.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Table 1 : Example reaction conditions and yields from analogous syntheses:

| Starting Material | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloroacetophenone | AlCl₃ | DCM | 68 | |

| 4-Bromophenyl-pyrrole | Pd(PPh₃)₄ | DMF/H₂O | 72 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer : Use FT-IR to confirm carbonyl (C=O, ~1680–1700 cm⁻¹) and pyrrole ring (C-N, ~1450 cm⁻¹) groups. ¹H/¹³C NMR identifies:

- Aromatic protons : δ 7.2–8.1 ppm (split patterns indicate substitution on chlorophenyl and benzyl-pyrrole groups).

- Methylene groups : δ 3.8–4.2 ppm (pyrrolidinemethyl linkage).

Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 340.12). UV-Vis (λmax ~270–290 nm) confirms π→π* transitions in aromatic systems.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure using SHELX software?

- Methodological Answer : Contradictions in X-ray data (e.g., disorder in pyrrole rings) require:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Hydrogen placement : Apply SHELX’s AFIX constraints for rigid groups (e.g., methylene or chlorophenyl).

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.

Example : A similar chlorophenyl methanone structure (R-factor = 0.054) resolved hydrogen bonding via SHELX’s PART instruction.

Q. What computational strategies are recommended for analyzing electron density distribution and topological features of this compound?

- Calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ) to identify covalent vs. non-covalent interactions.

- Perform quantum topology analysis (QTAIM) to map bond critical points (BCPs) and ring critical points (RCPs).

Table 2 : Key topological parameters for analogous systems (from ):

| Interaction Type | ρ(r) (e·Å⁻³) | ∇²ρ(r) (e·Å⁻⁵) |

|---|---|---|

| C-Cl bond | 0.25 | -0.18 |

| C=O π-bond | 0.31 | -0.92 |

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry contexts?

- Methodological Answer : SAR studies require:

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., SARS-CoV-2 main protease, as in ).

- Pharmacophore modeling : Identify critical groups (e.g., chlorophenyl for hydrophobic interactions, pyrrole for hydrogen bonding).

- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) against relevant cell lines.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR/IR peaks may arise from solvent effects or conformational flexibility. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.